![molecular formula C10H18N2O4 B13453425 4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13453425.png)
4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes a butanoic acid backbone with carbamoyl and methylpropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of butanoic acid derivatives with carbamoylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-[(hydroxymethyl)sulfanyl]ethyl]carbamoyl}butanoic acid: This compound shares a similar backbone but includes additional functional groups that confer different properties.
Glutathione derivatives: These compounds have similar carbamoyl groups and are involved in various biochemical processes.
Uniqueness
4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H18N2O4 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
5-[[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)9(10(11)16)12-7(13)4-3-5-8(14)15/h6,9H,3-5H2,1-2H3,(H2,11,16)(H,12,13)(H,14,15)/t9-/m1/s1 |
InChIキー |
LUFYPPYRGKVSBM-SECBINFHSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)N)NC(=O)CCCC(=O)O |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


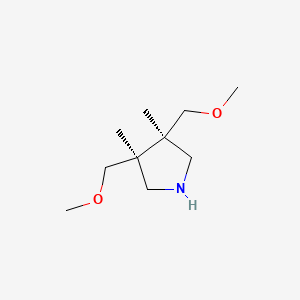
![1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane](/img/structure/B13453358.png)

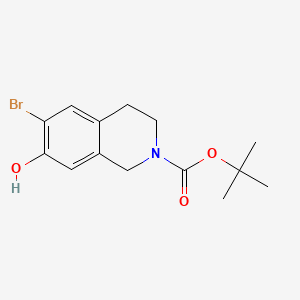
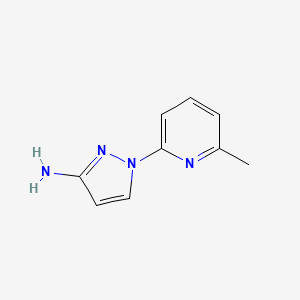
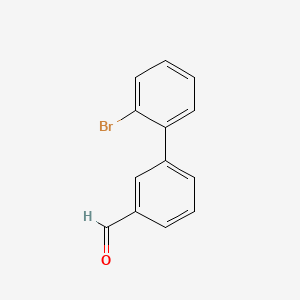

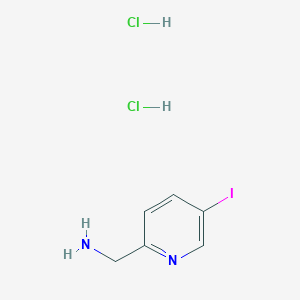
![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
![3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13453405.png)
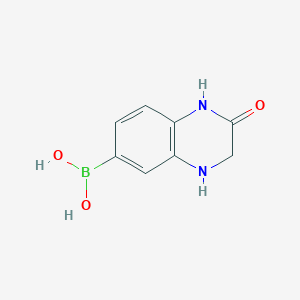
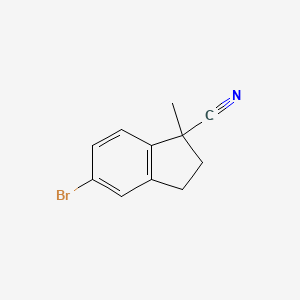
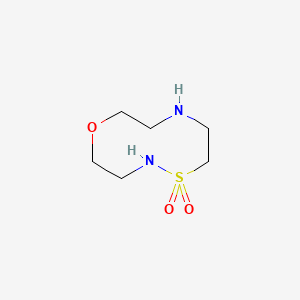
![3-Methyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13453437.png)
